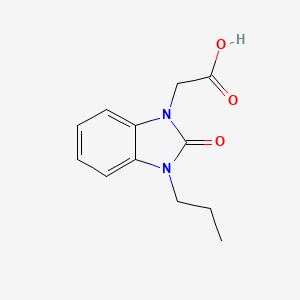
3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone” is an organic compound containing a propanone (or acetone) group attached to two different aromatic rings, one of which has a methyl and a chloro substituent, and the other has a methyl substituent. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a central propanone group (a three-carbon chain with a double-bonded oxygen on the middle carbon), with the remaining groups attached to the first and third carbons of this chain. The exact spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group and aromatic rings could contribute to its polarity, solubility, and reactivity .科学的研究の応用
Environmental Monitoring and Toxicology
- Studies on the environmental fate, ecotoxicology, and detection of organic pollutants provide insights into how similar compounds might behave in environmental contexts and their potential impacts. For example, research on the environmental fate and ecotoxicology of propanil discusses the degradation pathways, environmental persistence, and toxicity of this herbicide in aquatic systems (Kanawi, Emerson, et al., 2016).
Analytical Chemistry and Detection Methods
- Advances in analytical chemistry, including the development of sensitive detection methods for trace contaminants, are crucial for monitoring environmental pollutants and understanding their distribution and transformation. For instance, the review on isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples highlights the complexity of analyzing such compounds and the importance of identifying individual isomers to better assess their environmental and health impacts (Truong, Jimmy W., et al., 2017).
Chemotherapy and Drug Design
- Research into the chemistry and reactivity of ruthenium(II) complexes for their potential in chemotherapy offers a glimpse into the broader field of metal-organic compounds in medicinal chemistry. These studies explore how the structural features of metal complexes influence their interactions with biological targets, such as DNA and proteins, and their overall antitumor activity (Simović, A., et al., 2019).
Environmental Chemistry and Hazard Assessment
- The review on fatty acid esters of 3-monochloropropanediol (3-MCPD) summarizes research on the occurrence, toxicity, and risk assessment of 3-MCPD esters in food, highlighting the importance of understanding the health implications of chemical contaminants and their metabolites (Gao, Boyan, et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFZTDYQRFKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone | |
CAS RN |
477334-05-7 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

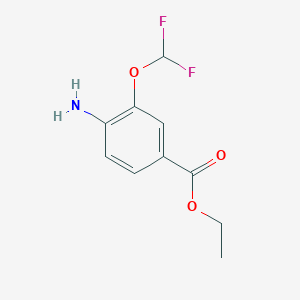
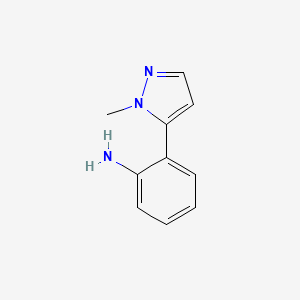
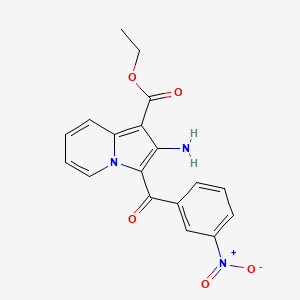
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2802002.png)
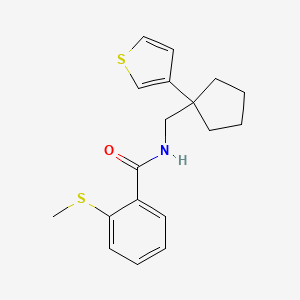
![1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2802005.png)
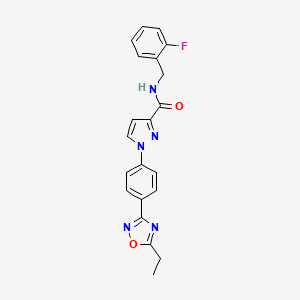

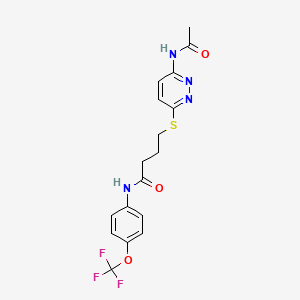

![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)
